tert-butyl ((2r,3R,4s,5S)-4-(hydroxymethyl)cuban-1-yl)carbamate
Description
tert-Butyl ((2r,3R,4s,5S)-4-(hydroxymethyl)cuban-1-yl)carbamate is a cubane-based organic compound with the molecular formula C₁₄H₁₉NO₃ and a molecular weight of 249.3 g/mol (249.31 g/mol in SpiroChem AG’s catalog) . Its CAS registry number is 1936617-11-6, and it is commercially available with a purity of 95% from suppliers such as Combi-Blocks Inc. and SpiroChem AG . The compound features a rigid cubane core substituted with a hydroxymethyl group and a tert-butyl carbamate moiety. Cubanes are highly strained, symmetrical hydrocarbons with unique electronic and steric properties, making them valuable in medicinal chemistry for enhancing metabolic stability and binding affinity in drug candidates . The tert-butyl carbamate group serves as a protective moiety for amines, enabling controlled deprotection during synthetic workflows .
Properties
IUPAC Name |
tert-butyl N-[4-(hydroxymethyl)cuban-1-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-12(2,3)18-11(17)15-14-8-5-9(14)7-10(14)6(8)13(5,7)4-16/h5-10,16H,4H2,1-3H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEKTZXLLCHWUIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC12C3C4C1C5C2C3C45CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
tert-Butyl ((2R,3R,4S,5S)-4-(hydroxymethyl)cuban-1-yl)carbamate is a synthetic compound notable for its unique structural features and potential biological activities. This article reviews its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula: C₁₄H₁₉NO₃
- Molecular Weight: 249.31 g/mol
- CAS Number: 1936617-11-6
- IUPAC Name: tert-butyl N-[4-(hydroxymethyl)cuban-1-yl]carbamate
The compound features a cubane core, which contributes to its rigidity and potential for specific interactions with biological targets.
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The cubane structure facilitates strong binding to target sites due to the spatial arrangement of its functional groups. This allows it to modulate enzyme activity effectively, making it a candidate for enzyme inhibition studies and protein-ligand interaction investigations.
Therapeutic Applications
Research has indicated that derivatives of this compound may possess significant therapeutic potential in various fields:
- Antiviral Activity: Compounds similar to this compound have been explored for their ability to inhibit viral replication.
- Anticancer Properties: The compound's unique structure may allow it to interact with cancer-specific targets, potentially leading to the development of new anticancer agents .
- Enzyme Inhibition: Its rigid structure makes it suitable for designing inhibitors targeting specific enzymes involved in metabolic pathways.
Case Studies
- Enzyme Interaction Studies: A study demonstrated that derivatives of this compound effectively inhibit specific enzymes related to cancer metabolism. The cubane core's steric hindrance was crucial for binding affinity improvements.
- Antiviral Research: In vitro studies showed that certain analogs of this compound exhibited promising antiviral activity against herpes simplex virus (HSV), suggesting a potential pathway for therapeutic development .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| Cubane-1,4-Dicarboxylic Acid | Dicarboxylic acid | Materials science applications |
| Tert-Butyl Carbamate | Simple carbamate | Used in protecting group chemistry |
| 1-Hydroxycubane | Hydroxy derivative | Studied for reactivity as a synthetic intermediate |
This compound stands out due to its combination of a sterically encumbered cubane core with a hydroxymethyl group, enhancing its biological profile compared to simpler analogs.
Future Directions
Further research is necessary to elucidate the specific biological mechanisms underlying the activity of this compound. Investigating structure–activity relationships (SAR) will be critical in optimizing its properties for therapeutic use. Additionally, exploring its interactions with various molecular targets can pave the way for novel drug development strategies.
Comparison with Similar Compounds
tert-Butyl ((1S,2R,3R,8S)-4-(Aminomethyl)cuban-1-yl)carbamate (CAS: 2108646-71-3)
- Molecular Formula : C₁₄H₂₀N₂O₂
- Molecular Weight : 248.32 g/mol
- Substituent: Aminomethyl (–CH₂NH₂)
- Key Differences: The aminomethyl group replaces the hydroxymethyl (–CH₂OH) in the target compound. This substitution introduces a primary amine, enabling conjugation reactions (e.g., amide bond formation) in drug discovery .
- Applications : Used as a building block for proteolysis-targeting chimeras (PROTACs) and other bifunctional molecules .
tert-Butyl (((2r,3R,4s,5S)-4-(Hydroxymethyl)cuban-1-yl)methyl)carbamate (SPC-a928)
- Molecular Formula: C₁₅H₂₁NO₃
- Molecular Weight : 263.34 g/mol
- Substituent : Extended hydroxymethyl chain (–CH₂CH₂OH)
(2r,3r,5r,6r,7r,8r)-Cubane-1-carboxylic Acid (SPC-a694)
- Molecular Formula : C₉H₈O₂
- Molecular Weight : 148.16 g/mol
- Substituent : Carboxylic acid (–COOH)
- Key Differences : The absence of a carbamate group and the presence of a carboxylic acid make this derivative reactive in esterification or peptide coupling reactions .
Commercial Availability and Research Use
Q & A
Basic Research Question
- HPLC-DAD : C18 column (5 μm, 250 × 4.6 mm), 1.0 mL/min acetonitrile/water gradient. Detect impurities <0.1% .
- GC-MS Headspace Analysis : Quantify residual solvents (e.g., DCM < 600 ppm) per ICH Q3C guidelines .
How does the cubane core influence solid-state packing and solubility?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
